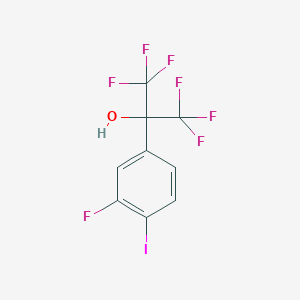

1,1,1,3,3,3-六氟-2-(3-氟-4-碘苯基)丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1,1,3,3,3-Hexafluoro-2-propanol, commonly abbreviated as HFIP, is an organic compound with the formula (CF3)2CHOH . It is a colorless, volatile liquid with a pungent odor . This fluoroalcohol finds use as a solvent in organic chemistry .

Synthesis Analysis

Hexafluoro-propan-2-ol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated . The reaction can be represented as (CF3)2CO + H2 → (CF3)2CHOH .Molecular Structure Analysis

The chemical formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is CF3CH(OH)CF3 . Its molar mass is 168.04 g/mol .Chemical Reactions Analysis

As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties . It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .Physical And Chemical Properties Analysis

Hexafluoro-2-propanol is transparent to UV light with high density, low viscosity, and low refractive index . It has a boiling point of 58 °C and a melting point of -4 °C . It is miscible in water .科学研究应用

Solution-Phase Peptide Chemistry Solvent

This compound is used as a solution-phase peptide chemistry solvent . It’s used in the synthesis of peptides, which are short chains of amino acids. The high ionizing power and polarity of this solvent make it ideal for this application .

Facilitator of Friedel–Crafts-Type Reactions

The compound facilitates Friedel–Crafts-type reactions . These are a class of reactions in organic chemistry that involve electrophilic aromatic substitution. The high ionizing power of this solvent allows it to facilitate these reactions even in the absence of a Lewis acid catalyst .

Enhancer of Rhodium (I)-Catalyzed [4+2] and [5+2] Cycloadditions

The compound enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . These are important reactions in the synthesis of complex organic molecules .

Catalyst for Epoxidation Reactions

1,1,1,3,3,3-Hexafluoro-2-propanol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms .

Preparation of Hexafluoroalcohol-Functionalized Methacrylate Polymers

This compound is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . These materials are used in the fabrication of micro- and nano-scale devices .

Solvent for Cu (0)-Mediated Single Electron Transfer-Living Radical Polymerization

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene . This is a type of controlled/living radical polymerization that is used in the synthesis of well-defined polymers .

作用机制

安全和危害

未来方向

Hexafluoro-2-propanol has found use in biochemistry to solubilize peptides and to monomerize β-sheet protein aggregates . Because of its acidity (pKa = 9.3), it can be used as acid in volatile buffers for ion pair HPLC – mass spectrometry of nucleic acids . It is also a specialty solvent for some polar polymers .

属性

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F7IO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRXCWWQPLTROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)